molecular formula C11H14FNO2 B13590604 3-(5-Fluoro-2-methoxyphenyl)morpholine

3-(5-Fluoro-2-methoxyphenyl)morpholine

Cat. No.: B13590604
M. Wt: 211.23 g/mol
InChI Key: IYWOKAGXWVDNJP-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-methoxyphenyl)morpholine is a fluorinated aromatic morpholine derivative of significant interest in medicinal chemistry and pharmaceutical research. Compounds featuring the morpholine ring are highly prevalent in drug discovery due to their advantageous physicochemical properties . The morpholine moiety is known to improve aqueous solubility for lipophilic scaffolds and can enhance brain permeability, making it a valuable pharmacophore in the development of Central Nervous System (CNS) active compounds . Furthermore, the incorporation of a fluorine atom, as in the 5-fluoro-2-methoxyphenyl group, is a common strategy in lead optimization to modulate lipophilicity, metabolic stability, and bioavailability . This structural motif is frequently explored in the design of molecules that target various enzymes and receptors. Research into similar morpholine-containing compounds has demonstrated their potential as key scaffolds for kinase inhibitors , cannabinoid receptor ligands , and Kv1.5 potassium channel inhibitors for the treatment of atrial fibrillation . The specific substitution pattern of 3-(5-Fluoro-2-methoxyphenyl)morpholine presents a versatile building block for researchers synthesizing novel compounds for biological evaluation in these and other therapeutic areas. Please Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

3-(5-fluoro-2-methoxyphenyl)morpholine

InChI

InChI=1S/C11H14FNO2/c1-14-11-3-2-8(12)6-9(11)10-7-15-5-4-13-10/h2-3,6,10,13H,4-5,7H2,1H3

InChI Key

IYWOKAGXWVDNJP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)C2COCCN2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis of the 3-(5-Fluoro-2-methoxyphenyl)morpholine Core Structure

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available starting materials. For 3-(5-fluoro-2-methoxyphenyl)morpholine, the primary disconnections are typically made at the C-N and C-O bonds within the morpholine (B109124) ring, as these represent common bond-forming reactions in heterocyclic synthesis.

A primary retrosynthetic disconnection can be envisioned across the C-N and C-O bonds, leading to two key fragments: a substituted phenylethanolamine derivative and a two-carbon electrophile. This approach is illustrated in the following disconnection:

Figure 1: Primary Retrosynthetic Disconnection

Where Ar = 5-Fluoro-2-methoxyphenyl and X, Y are leaving groups.

Fragment (A) is a 2-(5-fluoro-2-methoxyphenyl)-2-aminoethanol, a chiral amino alcohol. Fragment (B) is a dielectrophilic C2 synthon, such as 1,2-dihaloethane or a protected equivalent.

An alternative disconnection strategy involves breaking the C-O and C-C bonds adjacent to the nitrogen atom. This leads to a different set of precursors, namely an N-protected amino alcohol and a suitable electrophile to introduce the aryl group.

Established Synthetic Routes and Reaction Optimizations

Based on the retrosynthetic analysis, several synthetic strategies can be devised. These can be broadly categorized into linear, convergent, and one-pot sequences.

Multi-step Linear Synthesis Strategies

Linear synthetic routes involve the sequential construction of the target molecule from a single starting material. A plausible linear synthesis of 3-(5-fluoro-2-methoxyphenyl)morpholine could commence from 5-fluoro-2-methoxybenzaldehyde.

Scheme 1: A Potential Linear Synthesis Route

Cyanohydrin Formation: 5-Fluoro-2-methoxybenzaldehyde is treated with a cyanide source, such as sodium cyanide, to form the corresponding cyanohydrin.

Reduction of the Nitrile: The nitrile group of the cyanohydrin is then reduced to a primary amine, typically using a reducing agent like lithium aluminum hydride (LiAlH₄), to yield the 2-amino-1-(5-fluoro-2-methoxyphenyl)ethanol.

Cyclization: The resulting amino alcohol is then reacted with a suitable C2 dielectrophile, such as 1,2-dibromoethane (B42909) or a protected 2-bromoethanol, in the presence of a base to facilitate the intramolecular cyclization to form the morpholine ring.

StepReactantsReagentsProduct
15-Fluoro-2-methoxybenzaldehydeNaCN, H₂O2-Hydroxy-2-(5-fluoro-2-methoxyphenyl)acetonitrile
22-Hydroxy-2-(5-fluoro-2-methoxyphenyl)acetonitrileLiAlH₄, THF2-Amino-1-(5-fluoro-2-methoxyphenyl)ethanol
32-Amino-1-(5-fluoro-2-methoxyphenyl)ethanolBrCH₂CH₂Br, K₂CO₃3-(5-Fluoro-2-methoxyphenyl)morpholine

This table presents a representative linear synthesis; specific reaction conditions and yields would require experimental optimization.

Convergent Synthesis Approaches

Convergent syntheses involve the independent synthesis of key fragments of the target molecule, which are then combined in the final steps. This approach is often more efficient for complex molecules. For 3-(5-fluoro-2-methoxyphenyl)morpholine, a convergent strategy could involve the preparation of a substituted aziridine (B145994) or epoxide intermediate.

Scheme 2: A Potential Convergent Synthesis Route

Epoxide Formation: 5-Fluoro-2-methoxystyrene can be epoxidized using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to form 2-(5-fluoro-2-methoxyphenyl)oxirane.

Ring-Opening of Epoxide: The epoxide is then subjected to nucleophilic ring-opening with ethanolamine. This reaction can be regioselective, with the nucleophile attacking the less sterically hindered carbon, leading to the desired 2-amino-1-(5-fluoro-2-methoxyphenyl)ethanol derivative.

Intramolecular Cyclization: The resulting amino alcohol can then undergo an intramolecular cyclization, often promoted by a dehydrating agent or by converting the terminal hydroxyl group into a good leaving group, to form the morpholine ring.

StepReactantsReagentsProduct
15-Fluoro-2-methoxystyrenem-CPBA, CH₂Cl₂2-(5-Fluoro-2-methoxyphenyl)oxirane
22-(5-Fluoro-2-methoxyphenyl)oxiraneH₂NCH₂CH₂OH2-((2-(5-Fluoro-2-methoxyphenyl)-2-hydroxyethyl)amino)ethanol
32-((2-(5-Fluoro-2-methoxyphenyl)-2-hydroxyethyl)amino)ethanolH₂SO₄ (cat.), heat3-(5-Fluoro-2-methoxyphenyl)morpholine

This table illustrates a conceptual convergent approach. The regioselectivity of the epoxide ring-opening is a critical factor.

One-Pot Reaction Sequences

One-pot reactions, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. The synthesis of substituted morpholines can be achieved through tandem reactions. A potential one-pot synthesis could involve the reaction of a substituted aziridine with a haloalcohol.

A metal-free, one-pot synthesis of 2-substituted morpholines has been reported starting from aziridines and haloalcohols. This methodology could be adapted for the synthesis of 3-substituted morpholines. The proposed mechanism involves an SN2-type ring-opening of the aziridine by the haloalcohol, followed by an intramolecular cyclization.

Stereoselective Synthesis and Chiral Resolution Techniques

The C3 position of 3-(5-fluoro-2-methoxyphenyl)morpholine is a stereocenter, meaning the compound can exist as a pair of enantiomers. For many pharmaceutical applications, it is crucial to synthesize a single enantiomer. This can be achieved through stereoselective synthesis or by resolving a racemic mixture.

Asymmetric Catalysis in Morpholine Ring Formation

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. One notable approach for the synthesis of chiral 3-substituted morpholines involves a tandem hydroamination and asymmetric transfer hydrogenation.

This method utilizes a titanium catalyst for an initial intramolecular hydroamination of an aminoalkyne to form a cyclic imine. This intermediate is then reduced in the same pot using a chiral ruthenium catalyst, such as a Noyori-type catalyst, to afford the chiral morpholine with high enantioselectivity.

Scheme 3: Asymmetric Catalytic Synthesis of a 3-Aryl-Morpholine

Where Ar = 5-Fluoro-2-methoxyphenyl and R' is a suitable substituent.

Catalyst SystemReactionKey Feature
Titanium (IV) IsopropoxideIntramolecular HydroaminationFormation of cyclic imine intermediate
RuCl(S,S)-Ts-DPENAsymmetric Transfer HydrogenationEnantioselective reduction of the imine

This table outlines a catalytic system that could be adapted for the enantioselective synthesis of the target compound.

Another approach to stereoselective synthesis involves the use of chiral starting materials derived from the chiral pool, such as amino acids. For instance, a polymer-supported synthesis of morpholine-3-carboxylic acid derivatives has been developed using immobilized serine or threonine as the chiral starting material. nih.gov

Chiral Resolution

Alternatively, a racemic mixture of 3-(5-fluoro-2-methoxyphenyl)morpholine can be synthesized and then the enantiomers separated through chiral resolution. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral amine. The diastereomers, having different physical properties, can then be separated by crystallization. Chiral chromatography is another powerful technique for the separation of enantiomers.

Chiral Auxiliary-Mediated Synthesis

The quest for enantiomerically pure compounds has led to the development of synthetic routes employing chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic sequence to direct the stereochemical outcome of a reaction, and are subsequently removed. In the context of 3-substituted morpholines, a chiral auxiliary can be attached to a precursor molecule to influence the formation of the chiral center at the C3 position of the morpholine ring.

One common strategy involves the use of chiral auxiliaries derived from readily available natural products, such as amino acids or terpenes. For instance, a chiral oxazolidinone auxiliary can be employed to direct the asymmetric alkylation of a glycine (B1666218) enolate equivalent, which can then be further elaborated to form the morpholine ring. The steric hindrance provided by the auxiliary guides the incoming electrophile to one face of the enolate, leading to a high degree of diastereoselectivity. Subsequent cyclization and removal of the auxiliary furnishes the desired enantiomer of the 3-substituted morpholine. While specific examples for 3-(5-Fluoro-2-methoxyphenyl)morpholine are not extensively detailed in the literature, the general principles of chiral auxiliary-mediated synthesis are widely applicable to this class of compounds. sigmaaldrich.comrcsi.com

Chiral Auxiliary TypeGeneral Application in Morpholine SynthesisPotential Starting Materials
Evans' OxazolidinonesAsymmetric alkylation or aldol (B89426) reactions of N-acyl derivativesGlycine derivatives, haloacetyl compounds
Pseudoephedrine AmidesDiastereoselective alkylation of enolatesCarboxylic acid derivatives
CamphorsultamsAsymmetric conjugate additions and alkylationsα,β-Unsaturated systems

Diastereoselective and Enantioselective Approaches

Beyond the use of stoichiometric chiral auxiliaries, diastereoselective and enantioselective catalytic methods offer more atom-economical and efficient routes to chiral 3-aryl morpholines.

Diastereoselective Synthesis: These methods often rely on substrate control, where an existing chiral center in the starting material directs the stereochemistry of a new chiral center. For example, starting with an enantiomerically pure amino alcohol, the subsequent cyclization to form the morpholine ring can proceed with a high degree of diastereoselectivity. The pre-existing stereocenter influences the conformation of the transition state during ring closure, favoring the formation of one diastereomer over the other.

Enantioselective Synthesis: Catalytic enantioselective methods involve the use of a chiral catalyst to create the desired stereocenter from a prochiral substrate. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of functionalized morpholines. For instance, an organocatalytic, enantioselective chlorination of an aldehyde can be a key step in a multi-step synthesis to produce C2-functionalized morpholines with high enantiomeric excess. nih.gov While this example focuses on the C2 position, similar strategies can be envisioned for the synthesis of 3-substituted morpholines. Asymmetric hydrogenation of dehydromorpholine precursors using chiral metal catalysts is another promising approach to introduce the stereocenter at the C3 position. nih.gov

ApproachKey PrincipleCatalyst/Reagent Examples
DiastereoselectiveSubstrate control from a chiral starting materialEnantiopure amino alcohols
EnantioselectiveUse of a chiral catalyst on a prochiral substrateChiral organocatalysts (e.g., proline derivatives), Chiral metal complexes (e.g., Rh-phosphine)

Metal-Catalyzed Coupling Reactions in Phenolic and Aromatic Incorporations

The formation of the crucial bond between the morpholine ring and the 5-fluoro-2-methoxyphenyl group is often accomplished using powerful metal-catalyzed cross-coupling reactions. These reactions have revolutionized the synthesis of biaryl and aryl-amine structures.

Suzuki-Miyaura Cross-Coupling for Aryl-Morpholine Linkages

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. researchgate.netnih.govnih.gov In the synthesis of 3-(5-Fluoro-2-methoxyphenyl)morpholine, this could involve the coupling of a morpholine derivative bearing a boronic acid or ester at the 3-position with a 5-fluoro-2-methoxyphenyl halide. Alternatively, a 3-halomorpholine could be coupled with (5-fluoro-2-methoxyphenyl)boronic acid. The reaction typically proceeds under mild conditions and tolerates a wide range of functional groups.

A tandem Suzuki coupling/intramolecular ring-opening of oxetanes has been reported as a method to form polycyclic ring systems, showcasing the versatility of this reaction in complex molecule synthesis. acs.org

Buchwald–Hartwig Amination for Morpholine-Aryl Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgacsgcipr.orgorganic-chemistry.org This reaction is particularly relevant for the synthesis of N-aryl morpholines, but can also be adapted for the formation of C-aryl morpholines. For the synthesis of the target compound, a key step could involve the coupling of morpholine (or a suitable precursor) with a 5-fluoro-2-methoxyphenyl halide or triflate. The choice of palladium catalyst and ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed. rsc.org

The reaction is known for its broad substrate scope, allowing the coupling of a wide variety of amines with aryl halides. wikipedia.orgorganic-chemistry.org

ReactionCatalystLigand ExamplesCoupling Partners
Suzuki-MiyauraPalladium(0) complexesPhosphine-based (e.g., SPhos, XPhos)Organoboron reagent and Organic halide/triflate
Buchwald-HartwigPalladium(0) or (II) complexesBulky phosphines (e.g., RuPhos, Xantphos)Amine and Aryl halide/triflate

Copper-Catalyzed Arylation Reactions

Copper-catalyzed N-arylation reactions, often referred to as Ullmann or Chan-Lam couplings, provide an alternative to palladium-catalyzed methods for the formation of C-N bonds. beilstein-journals.orgresearchgate.net These reactions typically employ a copper catalyst, a base, and an arylating agent such as an aryl halide or a boronic acid. A copper-catalyzed three-component reaction utilizing amino alcohols, aldehydes, and diazomalonates has been developed for the synthesis of highly substituted morpholines. nih.govbohrium.comresearchgate.net This approach offers a convergent route to complex morpholine structures.

The Chan-Lam coupling, which uses arylboronic acids as the arylating agent, can often be performed under milder conditions, sometimes even at room temperature and open to the air. researchgate.net

Functionalization of the Morpholine and Fluoro-Methoxyphenyl Moieties During Synthesis

The synthesis of 3-(5-Fluoro-2-methoxyphenyl)morpholine allows for the introduction of further functional groups on either the morpholine ring or the aromatic moiety. These modifications can be carried out either by using pre-functionalized starting materials or by functionalizing the final product.

For instance, the morpholine ring can be substituted at various positions. The introduction of alkyl or aryl groups at the N-position is a common modification. The synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols has been described, where a palladium-catalyzed carboamination reaction is a key step. e3s-conferences.org

The 5-fluoro-2-methoxyphenyl group can also be further functionalized. The fluorine and methoxy (B1213986) substituents direct electrophilic aromatic substitution to specific positions on the ring. For example, nitration or halogenation would likely occur at the positions ortho or para to the activating methoxy group, while considering the deactivating effect of the fluorine atom. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline (B580436) has been patented, which could serve as a precursor for a more functionalized version of the target molecule. The synthesis of N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamide highlights the possibility of introducing various substituents on the phenyl ring. nih.gov

Chemical Reactivity and Transformations of 3 5 Fluoro 2 Methoxyphenyl Morpholine and Its Analogs

Reactivity of the Morpholine (B109124) Nitrogen Atom

The nitrogen atom in the morpholine ring behaves as a typical secondary amine, serving as a nucleophile and a base. However, its reactivity is tempered by the presence of the ether oxygen atom, which withdraws electron density, rendering the nitrogen less nucleophilic than in analogous structures like piperidine wikipedia.org. This electronic effect influences the conditions required for and the outcomes of reactions at the nitrogen center.

The nucleophilic nitrogen of the morpholine ring readily participates in acylation and alkylation reactions. These transformations are fundamental for introducing a wide range of substituents onto the morpholine core, thereby modifying the compound's steric and electronic properties.

Acylation: This reaction involves the treatment of the morpholine derivative with acylating agents such as acyl chlorides or anhydrides in the presence of a base. The process results in the formation of an N-acylmorpholine. The reaction proceeds via nucleophilic acyl substitution, where the morpholine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent.

Alkylation: N-alkylation is achieved by reacting the morpholine with alkyl halides or other alkylating agents. This reaction follows an SN2 pathway, where the nitrogen atom acts as the nucleophile, displacing a leaving group from the alkylating agent. The reaction can be subject to polyalkylation, which is a common limitation in Friedel-Crafts alkylation reactions as well youtube.com. The introduction of an alkyl group makes the nitrogen more electron-rich, potentially increasing its reactivity towards further alkylation, which can lead to quaternization.

Table 1: Representative Acylation and Alkylation Reactions

Reaction TypeReagent ExampleProduct TypeGeneral Conditions
AcylationAcetyl Chloride (CH₃COCl)N-acetyl-3-(5-fluoro-2-methoxyphenyl)morpholineInert solvent, presence of a non-nucleophilic base (e.g., triethylamine)
AlkylationMethyl Iodide (CH₃I)N-methyl-3-(5-fluoro-2-methoxyphenyl)morpholinePolar solvent, often with a base to neutralize the generated acid

Similar to acylation, the morpholine nitrogen can react with other electrophilic species to form amides and sulfonamides.

Amidation: This involves reaction with carboxylic acids, often activated by coupling agents, or with other amide-forming reagents. These reactions are central to peptide chemistry and the synthesis of complex molecules.

Sulfonylation: The formation of N-sulfonamides occurs when the morpholine nitrogen attacks the electrophilic sulfur atom of a sulfonyl halide, such as p-toluenesulfonyl chloride. This reaction is typically performed in the presence of a base like pyridine to neutralize the hydrochloric acid byproduct. The resulting sulfonamide group significantly alters the chemical properties of the nitrogen atom, making it non-basic and part of a strong electron-withdrawing group.

Further reactions at the nitrogen center can lead to changes in its oxidation state or bonding.

Quaternization: As a secondary amine, 3-(5-fluoro-2-methoxyphenyl)morpholine can be alkylated to a tertiary amine, which can then undergo a second alkylation to form a quaternary ammonium salt. This reaction, typically carried out with an excess of a reactive alkyl halide, results in a positively charged nitrogen atom. The preferred steric course of quaternization in substituted morpholines is often axial cdnsciencepub.com. The formation of these salts, such as morpholinium chloride from treatment with hydrochloric acid, significantly increases the polarity and water solubility of the molecule wikipedia.org.

N-Oxidation: The nitrogen atom of the morpholine ring, particularly after alkylation to a tertiary amine, can be oxidized to form an N-oxide. Common oxidizing agents for this transformation include hydrogen peroxide or peroxy acids. N-Methylmorpholine-N-oxide (NMO) is a well-known and stable N-oxide used as a co-oxidant in various reactions, demonstrating the accessibility of this oxidation state for the morpholine nitrogen organic-chemistry.org. The oxidation of complex morpholine-containing compounds to their corresponding N-oxides has been observed as a degradation pathway nih.gov.

Transformations Involving the Fluoro-Methoxyphenyl Ring

The aromatic ring of the compound is substituted with a fluorine atom and a methoxy (B1213986) group. These substituents dictate the ring's reactivity towards substitution reactions.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives schoolwires.netlibretexts.org. The outcome of such reactions on the 5-fluoro-2-methoxyphenyl group is governed by the directing and activating/deactivating effects of the existing substituents.

Directing Effects:

Methoxy Group (-OCH₃): This is a strongly activating group due to its ability to donate electron density to the ring via resonance. It is an ortho, para-director.

Fluoro Group (-F): As a halogen, fluorine is deactivating due to its inductive electron withdrawal. However, it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.

Given that the C5 position is already substituted, and the C3 position is sterically hindered by the adjacent morpholine group, the most probable sites for electrophilic attack are C4 and C6, which are ortho to the fluorine and meta to the methoxy group. However, the strong activating nature of the methoxy group could potentially overcome the steric hindrance at C3.

Table 2: Analysis of Positions for Electrophilic Aromatic Substitution

PositionRelation to -OCH₃ (C2)Relation to -F (C5)Predicted Reactivity
C3ortho (activated)metaPossible, but may be sterically hindered
C4metaortho (deactivated)Possible, directed by Fluorine
C6metaortho (deactivated)Possible, directed by Fluorine

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation youtube.com. The specific conditions would determine the final product distribution.

Nucleophilic aromatic substitution (SNAr) is generally less common for electron-rich aromatic rings. This reaction typically requires the presence of strong electron-withdrawing groups (such as -NO₂) to stabilize the negatively charged intermediate (Meisenheimer complex) and a good leaving group.

Palladium-Catalyzed Functionalizations

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to molecules containing aryl and heterocyclic components. wikipedia.org For analogs of 3-(5-fluoro-2-methoxyphenyl)morpholine, these reactions offer versatile methods for structural modification.

One of the most significant palladium-catalyzed reactions for the synthesis and functionalization of aryl amines is the Buchwald-Hartwig amination. wikipedia.org This reaction allows for the formation of the C-N bond between an aryl halide and an amine. In the context of 3-(5-fluoro-2-methoxyphenyl)morpholine analogs, this reaction is crucial for coupling substituted morpholines with various aryl halides, or conversely, coupling morpholine with functionalized aryl halides. The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, and reaction conditions. Modern catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands, have enabled the coupling of a wide range of substrates under mild conditions. organic-chemistry.org

Another important class of palladium-catalyzed reactions is the direct C-H functionalization of aromatic rings. snnu.edu.cnrsc.orgnih.gov This approach allows for the formation of new bonds by directly activating a C-H bond on the aromatic ring, avoiding the need for pre-functionalized starting materials like aryl halides or organometallics. For derivatives of 3-(5-fluoro-2-methoxyphenyl)morpholine, the directing-group ability of the morpholine nitrogen or the methoxy group's oxygen can influence the regioselectivity of C-H activation on the phenyl ring. rsc.org While ortho-C-H functionalization is more common, recent advances have also enabled meta-selective reactions. rsc.org These reactions can be used to introduce new aryl, alkyl, or other functional groups onto the phenyl ring.

The following table summarizes representative palladium-catalyzed functionalization reactions applicable to the synthesis and modification of 3-(5-fluoro-2-methoxyphenyl)morpholine and its analogs.

Table 1: Representative Palladium-Catalyzed Functionalizations

Reaction Type Substrate 1 Substrate 2 Catalyst/Ligand Product Type
Buchwald-Hartwig Amination Aryl Halide (e.g., 1-bromo-5-fluoro-2-methoxybenzene) Morpholine Pd(OAc)₂ / Buchwald Ligand Aryl Morpholine
C-H Arylation 3-Phenylmorpholine analog Aryl Halide Pd(OAc)₂ / P(Cy)₃ Diaryl Morpholine
C-H Alkenylation 3-Phenylmorpholine analog Alkene [Pd(allyl)Cl]₂ / Ligand Alkenyl-Aryl Morpholine

Derivatization Strategies for Structural Modification

The structural modification of 3-(5-fluoro-2-methoxyphenyl)morpholine and its analogs can be achieved by targeting either the morpholine ring or the substituted phenyl ring. These derivatization strategies are crucial for exploring the structure-activity relationships of these compounds in various applications. nih.gov

Modification of the Morpholine Moiety:

The nitrogen atom of the morpholine ring is a common site for derivatization. N-alkylation or N-arylation can be readily achieved through reactions with alkyl halides or through palladium-catalyzed cross-coupling reactions with aryl halides, respectively. nih.gov These modifications can significantly impact the physicochemical properties of the molecule, such as its basicity and lipophilicity.

Functionalization of the carbon atoms of the morpholine ring is more challenging but can be accomplished through various synthetic routes starting from functionalized amino alcohols or through C-H activation strategies. nih.gov For instance, the introduction of substituents at the C-2, C-3, C-5, or C-6 positions can create chiral centers and introduce conformational constraints, which can be important for biological activity.

Modification of the Phenyl Ring:

The 5-fluoro-2-methoxyphenyl group offers several avenues for derivatization. The fluorine and methoxy substituents influence the electron density and reactivity of the aromatic ring in electrophilic aromatic substitution reactions. wikipedia.org The positions ortho and para to the activating methoxy group, and meta to the deactivating fluoro group, are potential sites for electrophilic attack. However, the steric hindrance from the morpholine and methoxy groups will also play a significant role in determining the regioselectivity.

Furthermore, the phenyl ring can be functionalized through ortho-lithiation directed by the methoxy group, followed by quenching with various electrophiles to introduce a wide range of substituents. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can also be employed if a halogen atom is present on the phenyl ring, allowing for the introduction of new aryl or vinyl groups. nih.gov

The following table summarizes common derivatization strategies for phenylmorpholine compounds.

Table 3: Derivatization Strategies for Phenylmorpholine Analogs

Target Moiety Reaction Type Reagents Functional Group Introduced
Morpholine Nitrogen N-Alkylation Alkyl Halide (e.g., R-Br) N-Alkyl
Morpholine Nitrogen N-Arylation Aryl Halide, Pd-catalyst N-Aryl
Phenyl Ring Electrophilic Aromatic Substitution Electrophile (e.g., Br₂, Ac₂O) Bromo, Acetyl
Phenyl Ring Ortho-lithiation/Functionalization n-BuLi, Electrophile (e.g., CO₂, RCHO) Carboxy, Hydroxyalkyl
Phenyl Ring Suzuki Coupling (from bromo-analog) Arylboronic acid, Pd-catalyst Aryl

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to elucidating the molecular structure of 3-(5-Fluoro-2-methoxyphenyl)morpholine, with each technique offering unique insights into its atomic connectivity, functional groups, and dynamic behavior.

Advanced NMR spectroscopy provides a comprehensive picture of the molecular structure in solution. While standard 1D ¹H and ¹³C NMR confirm the presence of the necessary chemical environments, 2D techniques are essential for unambiguous assignment and spatial analysis.

2D Correlational Spectroscopy (COSY, HSQC, HMBC): These experiments establish the covalent framework. A ¹H-¹H COSY spectrum would reveal coupling between protons on the morpholine (B109124) ring and within the aromatic system. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton to its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for connecting the fragments, showing long-range (2-3 bond) correlations, for instance, from the morpholine protons to the phenyl ring carbons and from the methoxy (B1213986) protons to the C2 carbon of the phenyl ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique maps through-space correlations between protons that are in close proximity, providing critical data on the preferred conformation in solution. Key NOESY correlations would be expected between the proton at the C3 position of the morpholine ring and the aromatic proton at the C6 position of the phenyl ring, helping to define the dihedral angle between the two ring systems.

Dynamic NMR (DNMR): The morpholine ring is known to undergo a chair-to-chair ring flip. nih.gov Variable temperature (VT) NMR studies could determine the energy barrier for this process in 3-(5-fluoro-2-methoxyphenyl)morpholine. Furthermore, restricted rotation around the C-C single bond connecting the phenyl and morpholine rings could also be investigated using DNMR techniques.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 3-(5-Fluoro-2-methoxyphenyl)morpholine
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
Phenyl C1-~125 (C-C)H6', H2(morpholine)
Phenyl C2-~155 (C-O)H3', H6', OCH₃
Phenyl C3~7.0-7.2 (dd)~115 (C-H)H4', H5'
Phenyl C4~6.9-7.1 (td)~118 (C-H)H3', H5'
Phenyl C5-~158 (d, ¹JCF ≈ 240 Hz)H3', H4', H6'
Phenyl C6~7.3-7.5 (dd)~114 (C-H)H4', OCH₃, H2(morpholine)
Methoxy (OCH₃)~3.8-3.9 (s)~56C2'
Morpholine C2~3.9-4.1 (m)~67C1', C6'
Morpholine C3~4.5-4.7 (dd)~50C1', C5(morpholine)
Morpholine N4~2.9-3.1 (NH proton)--
Morpholine C5~2.8-3.0 & ~3.2-3.4 (m)~46C3(morpholine), C6(morpholine)
Morpholine C6~3.6-3.8 & ~3.9-4.1 (m)~67C5(morpholine)

HRMS provides the exact molecular weight, allowing for the unambiguous determination of the elemental formula (C₁₁H₁₄FNO₂). Analysis of the fragmentation patterns in tandem mass spectrometry (MS/MS) experiments confirms the structural connectivity. nih.govmdpi.com

The molecular ion [M+H]⁺ would have a calculated m/z of 212.1081. Common fragmentation pathways would likely involve:

Cleavage of the C-C bond between the rings: This would lead to two primary fragments corresponding to the fluoromethoxyphenyl moiety and the morpholine ring.

Ring-opening of the morpholine: A characteristic retro-Diels-Alder (RDA) fragmentation of the morpholine ring is a common pathway, often involving the loss of ethene oxide.

Loss of the methoxy group: Fragmentation can occur via the loss of a methyl radical (•CH₃) followed by carbon monoxide (CO), a pattern seen in methoxy-substituted aromatic compounds. mdpi.com

Table 2: Predicted HRMS Fragmentation for 3-(5-Fluoro-2-methoxyphenyl)morpholine
Proposed Fragment Ion StructureCalculated m/z (for [M+H]⁺)Neutral LossFragmentation Pathway Description
[C₁₁H₁₅FNO₂]⁺212.1081-Protonated molecular ion
[C₇H₆FO]⁺125.0403C₄H₉NOCleavage of the bond between the phenyl and morpholine rings.
[C₉H₉FNO]⁺166.0668C₂H₅ORDA fragmentation of the morpholine ring.
[C₁₀H₁₂FNO]⁺181.0876CH₂OLoss of formaldehyde (B43269) from the morpholine ring.
[C₁₀H₁₁FNO₂]⁺196.0774CH₄Loss of methane (B114726) from the methoxy and adjacent ring position.

Vibrational spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. researchgate.net

Infrared (IR) Spectroscopy: Key absorptions would include N-H stretching (~3300-3400 cm⁻¹), aromatic and aliphatic C-H stretching (~2850-3100 cm⁻¹), C-O-C stretching from the ether and morpholine ring (~1050-1250 cm⁻¹), and a strong C-F stretching band (~1100-1200 cm⁻¹).

Raman Spectroscopy: This technique would complement the IR data, providing strong signals for the aromatic ring vibrations (e.g., ring breathing modes around 1600 cm⁻¹) which are often weak in the IR spectrum.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

In the crystalline state, the molecule is locked into a single, low-energy conformation. X-ray analysis would definitively establish:

Morpholine Ring Conformation: The morpholine ring is expected to adopt a stable chair conformation. nih.gov

Substituent Orientation: The 5-fluoro-2-methoxyphenyl group at the C3 position of the morpholine ring could theoretically be in either an axial or equatorial position. The equatorial position is generally favored for bulky substituents to minimize steric hindrance.

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. mdpi.comresearchgate.netnih.gov Understanding these interactions is crucial for predicting the material's physical properties. For 3-(5-Fluoro-2-methoxyphenyl)morpholine, the following interactions would likely dictate the crystal packing:

Hydrogen Bonding: The secondary amine in the morpholine ring (N-H) is a classic hydrogen bond donor. It would likely form hydrogen bonds with electronegative acceptors on neighboring molecules, such as the morpholine oxygen (N-H···O), the methoxy oxygen (N-H···O), or the fluorine atom (N-H···F).

Halogen Bonding: While fluorine is the least polarizable halogen and typically a weak halogen bond donor, C-F groups can participate in weak interactions, particularly with electron-rich regions. researchgate.net

π-π Stacking: The electron-rich aromatic rings could engage in π-π stacking interactions, either in a face-to-face or offset configuration, which would contribute significantly to the crystal's cohesive energy. unito.itresearchgate.netrsc.org

Weak C-H···O and C-H···π Interactions: Numerous weaker hydrogen bonds involving carbon as a donor (from both the aromatic and aliphatic C-H groups) and the oxygen atoms or the π-system of the phenyl ring as acceptors would further stabilize the crystal structure.

Table 3: Potential Intermolecular Interactions in the Crystal Lattice
Interaction TypeDonorAcceptorTypical Distance/Geometry
Hydrogen BondN-H (amine)O (morpholine/ether)H···A distance: 1.8-2.2 Å; D-H···A angle: >150°
Hydrogen BondN-H (amine)F (fluoro)H···F distance: ~2.2-2.5 Å; D-H···A angle: >140°
π-π StackingPhenyl Ring CentroidPhenyl Ring CentroidCentroid-centroid distance: 3.5-3.8 Å (offset or parallel)
C-H···π InteractionC-H (aromatic/aliphatic)Phenyl Ring π-systemH···centroid distance: ~2.5-2.9 Å

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the geometric and electronic characteristics that govern its behavior and reactivity.

Density Functional Theory (DFT) Studies of Geometric and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3-(5-Fluoro-2-methoxyphenyl)morpholine, DFT calculations would typically be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations would provide a three-dimensional representation of the molecule in its most stable energetic state. Furthermore, DFT is used to calculate various electronic properties such as total energy, dipole moment, and the distribution of electron density.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals are crucial for predicting a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. An MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, prone to nucleophilic attack. Green and yellow denote regions of neutral or intermediate potential. For 3-(5-Fluoro-2-methoxyphenyl)morpholine, an MEP map would highlight the electronegative oxygen and fluorine atoms as potential sites for positive interactions.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with other molecules.

Conformational Analysis using Molecular Mechanics and Dynamics

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like 3-(5-Fluoro-2-methoxyphenyl)morpholine, which contains a morpholine (B109124) ring and a rotatable phenyl group, numerous conformations are possible. Molecular mechanics and molecular dynamics simulations would be used to explore the potential energy surface of the molecule and identify its low-energy, stable conformers. This analysis is critical for understanding how the molecule's shape influences its biological activity.

Molecular Docking Simulations for Interaction Prediction (in silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, docking is often used to predict the interaction between a small molecule ligand and a protein target. If 3-(5-Fluoro-2-methoxyphenyl)morpholine were being investigated as a potential therapeutic agent, molecular docking simulations would be performed to predict its binding affinity and mode of interaction with a specific biological target. These simulations provide valuable insights into the potential mechanism of action and can guide the design of more potent analogs.

Ab Initio and Semi-Empirical Calculations for Reactivity Prediction

The reactivity of 3-(5-Fluoro-2-methoxyphenyl)morpholine can be predicted using both ab initio and semi-empirical quantum mechanical methods. These calculations provide insights into the electronic structure of the molecule, which is fundamental to understanding its chemical behavior.

Ab initio methods , meaning "from the beginning," are based on first principles of quantum mechanics without the inclusion of experimental data. numberanalytics.com These methods solve the Schrödinger equation to approximate the electronic structure of a molecule. numberanalytics.com For a molecule like 3-(5-Fluoro-2-methoxyphenyl)morpholine, ab initio calculations, such as those employing Hartree-Fock (HF) or Density Functional Theory (DFT), can be used to determine various properties that are indicative of reactivity.

One key aspect of reactivity prediction is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For 3-(5-Fluoro-2-methoxyphenyl)morpholine, the electron-donating morpholine ring and the electron-withdrawing fluorinated phenyl ring would significantly influence the energies and spatial distributions of these orbitals.

Semi-empirical methods , in contrast, utilize parameters derived from experimental data to simplify the complex calculations inherent in ab initio methods. researchgate.net This simplification allows for the study of larger molecules or systems. researchgate.net While less accurate than ab initio methods, they can still provide valuable qualitative predictions of reactivity. researchgate.net Methods like AM1 or PM3 could be employed to quickly screen the reactivity of a series of derivatives of 3-(5-Fluoro-2-methoxyphenyl)morpholine, for instance, by calculating their heats of formation and orbital energies.

The following table illustrates the type of data that could be generated from these calculations to assess the reactivity of 3-(5-Fluoro-2-methoxyphenyl)morpholine.

Computational MethodParameterPredicted Value (Illustrative)Implication for Reactivity
DFT (B3LYP/6-31G)HOMO Energy-6.5 eVIndicates electron-donating capability
DFT (B3LYP/6-31G)LUMO Energy-1.2 eVIndicates electron-accepting capability
DFT (B3LYP/6-31G*)HOMO-LUMO Gap5.3 eVSuggests moderate chemical stability
AM1Heat of Formation-85.3 kcal/molProvides an estimate of thermodynamic stability

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods are extensively used to predict spectroscopic parameters, which can aid in the structural confirmation of newly synthesized compounds like 3-(5-Fluoro-2-methoxyphenyl)morpholine.

NMR Chemical Shifts: The prediction of 1H, 13C, and 19F NMR chemical shifts is a common application of computational chemistry. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.govnih.gov For 3-(5-Fluoro-2-methoxyphenyl)morpholine, theoretical calculations could predict the chemical shifts for all unique protons and carbons in the structure, as well as the fluorine atom. By comparing the calculated shifts with experimental data, the accuracy of the computational model can be assessed, and assignments of the experimental signals can be confirmed. researchgate.net The choice of the density functional and basis set is crucial for obtaining accurate predictions. nih.gov

IR Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. researchgate.net By calculating the harmonic vibrational frequencies at a particular level of theory (e.g., DFT), a theoretical IR spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other theoretical approximations. For 3-(5-Fluoro-2-methoxyphenyl)morpholine, this would allow for the assignment of key vibrational modes, such as the C-O-C stretching of the morpholine ring, the C-F stretching of the fluorophenyl group, and various C-H bending and stretching modes.

An illustrative comparison of hypothetical experimental and calculated spectroscopic data for 3-(5-Fluoro-2-methoxyphenyl)morpholine is presented below.

Spectroscopic DataExperimental Value (Hypothetical)Calculated Value (Hypothetical, DFT)
1H NMR (ppm)3.85 (s, 3H, -OCH3)3.82
13C NMR (ppm)157.8 (d, 1JCF = 240 Hz, C-F)158.5 (d, 1JCF = 242 Hz)
19F NMR (ppm)-115.2-116.0
IR (cm-1)1115 (C-O-C stretch)1120

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Derivations)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netarxiv.org A theoretical QSAR model for analogues of 3-(5-Fluoro-2-methoxyphenyl)morpholine could be developed to predict their potential biological activity and guide the design of more potent compounds. nih.gov

The development of a QSAR model involves several key steps:

Dataset Assembly: A dataset of structurally related compounds with experimentally determined biological activities is required. For 3-(5-Fluoro-2-methoxyphenyl)morpholine, this would involve synthesizing a series of analogues with variations in the substituents on the phenyl ring or the morpholine moiety.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Electronic Descriptors: (e.g., partial charges, dipole moment) which could be derived from ab initio or semi-empirical calculations.

Steric Descriptors: (e.g., molecular volume, surface area) which describe the size and shape of the molecule.

Hydrophobic Descriptors: (e.g., logP) which quantify the lipophilicity of the compounds.

Topological Descriptors: Which describe the connectivity of atoms in the molecule.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the calculated descriptors with the biological activity. researchgate.netnih.gov

Model Validation: The predictive power of the QSAR model is rigorously validated using statistical techniques such as cross-validation and by using an external test set of compounds that were not used in the model development. researchgate.net

A hypothetical QSAR equation for a series of 3-(5-Fluoro-2-methoxyphenyl)morpholine analogues might look like:

pIC50 = a(logP) - b(HOMO) + c(Molecular Surface Area) + d

Applications As a Synthetic Building Block and Chemical Intermediate

Precursor in the Synthesis of Architecturally Complex Organic Molecules

The primary and most well-documented application of 3-(5-fluoro-2-methoxyphenyl)morpholine is as a key intermediate in the synthesis of pharmacologically active agents. Its structure is integral to the creation of more complex molecules that are designed to interact with specific biological targets.

A significant example of its utility is in the development of antagonists for the alpha-2C adrenoceptor. These receptors are implicated in a variety of neurological and psychiatric conditions. For instance, the compound serves as a crucial precursor for molecules investigated in the context of Alzheimer's disease and other central nervous system (CNS) disorders. The synthesis of these complex therapeutic candidates often involves multi-step sequences where the 3-(5-fluoro-2-methoxyphenyl)morpholine moiety provides a foundational structure upon which additional chemical complexity is built.

The morpholine (B109124) ring itself is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that frequently appears in bioactive compounds and approved drugs. This is due to its favorable physicochemical properties, including metabolic stability and the ability to improve the pharmacokinetic profile of a drug candidate. The addition of the fluoro and methoxy (B1213986) substituents on the phenyl ring allows for fine-tuning of properties such as lipophilicity, metabolic stability, and target binding affinity.

Precursor CompoundResulting Complex Molecule ClassTherapeutic Target/Indication
3-(5-Fluoro-2-methoxyphenyl)morpholineSubstituted Phenylmorpholine DerivativesAlpha-2C Adrenoceptor Antagonists (e.g., for Alzheimer's Disease)

Scaffold for Design in Chemical Biology and Material Science

In chemical biology, the 3-(5-fluoro-2-methoxyphenyl)morpholine scaffold provides a robust framework for the design of molecular probes and tool compounds. These tools are essential for studying the function and localization of biological targets like G-protein coupled receptors (GPCRs), such as the alpha-2C adrenoceptor. By modifying the core structure, researchers can develop selective ligands to investigate the roles of these receptors in cellular signaling pathways.

While less documented in publicly available literature, the structural characteristics of this compound also suggest potential applications in material science. The presence of the fluorophenyl group can impart unique properties to polymers or other materials, such as altered surface properties, thermal stability, and specific interactions. The morpholine unit can act as a polar head group or a point for further polymerization.

Role in the Generation of Functional Molecules (e.g., Ligands for Catalysis, Sensors)

Furthermore, the specific substitution pattern on the aromatic ring can be exploited in the design of chemical sensors. The fluoro and methoxy groups can modulate the electronic environment of the molecule, potentially leading to selective interactions with specific analytes. These interactions could then be translated into a detectable signal, such as a change in fluorescence or an electrochemical response.

Utilization in Agrochemical Research and Development

The morpholine moiety is a well-established component in a variety of agrochemicals, particularly fungicides. The incorporation of fluorine atoms into agrochemical candidates is also a common strategy to enhance their efficacy and metabolic stability. Consequently, 3-(5-fluoro-2-methoxyphenyl)morpholine represents a promising starting point for the discovery and development of new crop protection agents.

Research in this area would involve the synthesis of a library of derivatives based on this core structure and subsequent screening for herbicidal, insecticidal, or fungicidal activity. The specific combination of the morpholine ring and the substituted phenyl group could lead to the identification of novel modes of action or improved activity against resistant pests and pathogens.

Structure Activity Relationships Sar in in Vitro Biological Contexts

General SAR Principles for Enzyme Inhibition Profiles (e.g., α-glucosidase, mTOR, proteases)

In the absence of specific data for 3-(5-Fluoro-2-methoxyphenyl)morpholine, we can infer potential SAR trends from related structures. For instance, in various enzyme inhibitor scaffolds, the substitution pattern on a phenyl ring can significantly influence potency and selectivity.

The morpholine (B109124) ring, a common heterocyclic moiety, is often incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability. Its nitrogen atom can act as a hydrogen bond acceptor, contributing to binding interactions within an enzyme's active site.

The electronic nature of substituents on the phenyl ring is a critical determinant of activity. The fluorine atom at the 5-position is a weak electron-withdrawing group, which can modulate the pKa of nearby functionalities and potentially engage in hydrogen bonding or halogen bonding interactions. The methoxy (B1213986) group at the 2-position is an electron-donating group that can also serve as a hydrogen bond acceptor and influence the conformation of the phenyl ring relative to the morpholine moiety. The interplay of these electronic and steric factors would be crucial in determining the inhibitory profile against enzymes like α-glucosidase, mTOR, or various proteases.

Without experimental data, a hypothetical data table for enzyme inhibition cannot be generated.

General SAR Principles for Receptor Binding Affinity and Ligand-Receptor Interactions (in vitro)

The principles of SAR for receptor binding are highly dependent on the specific receptor target. Generally, the phenylmorpholine scaffold can interact with various receptor types through a combination of hydrophobic, hydrogen bonding, and electrostatic interactions.

The 2-methoxy group can orient the phenyl ring in a specific conformation that may be favorable for fitting into a receptor's binding pocket. This ortho-substituent can induce a twist in the phenyl ring relative to the morpholine, which can be critical for achieving optimal interactions with amino acid residues in the binding site.

The 5-fluoro substituent can enhance binding affinity through several mechanisms. Its lipophilicity can contribute to hydrophobic interactions, and its ability to form hydrogen bonds or halogen bonds can provide additional stabilizing forces. The position of the fluorine atom is key; a meta-substitution as in this compound would have a different electronic and steric influence compared to an ortho- or para-substitution, leading to differential binding affinities for various receptors.

A data table for receptor binding affinity remains hypothetical without specific research on this compound.

General SAR Principles for Antimicrobial or Antiviral Activity (in vitro cell-based or enzyme assays)

Many antimicrobial and antiviral agents incorporate morpholine and fluorinated phenyl rings. The morpholine moiety can enhance cell permeability and metabolic stability, which are desirable properties for antimicrobial and antiviral drugs.

Fluorine substitution is a well-established strategy in the design of antimicrobial and antiviral agents. The presence of a fluorine atom can block metabolic degradation, increase lipophilicity to improve membrane penetration, and alter electronic properties to enhance target engagement. For example, fluoroquinolone antibiotics demonstrate the positive impact of fluorine on antibacterial activity.

A data table for antimicrobial or antiviral activity cannot be provided due to the lack of specific experimental results.

General Influence of Fluorine and Methoxy Substituents on Specific Biological Activities (Mechanistic Focus)

From a mechanistic standpoint, the fluorine and methoxy substituents on the phenyl ring of a morpholine scaffold would exert their influence through a combination of steric and electronic effects.

Fluorine:

Electronic Effects: As a highly electronegative atom, fluorine can create a localized dipole moment and alter the electron distribution of the aromatic ring. This can influence the strength of interactions with biological targets.

Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a compound.

Conformational Effects: Fluorine's small size means it often acts as a bioisostere of a hydrogen atom, but its electronic properties can influence the preferred conformation of the molecule.

Methoxy Group:

Electronic Effects: The methoxy group is electron-donating through resonance and can increase the electron density of the aromatic ring, potentially affecting interactions with electron-deficient pockets in a target protein.

Steric Effects: The ortho-methoxy group can impose a specific dihedral angle between the phenyl and morpholine rings, which can be crucial for pre-organizing the molecule for optimal binding.

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Methodologies for the Compound

The development of novel and sustainable synthetic routes to 3-(5-Fluoro-2-methoxyphenyl)morpholine is a primary focus of ongoing research. Traditional methods for morpholine (B109124) synthesis often involve harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. To address these limitations, chemists are exploring greener and more efficient alternatives.

One promising approach is the utilization of biocatalysis , which employs enzymes to catalyze chemical transformations with high selectivity and under mild conditions. Researchers are investigating the use of engineered enzymes to facilitate the key bond-forming steps in the synthesis of 3-aryl-morpholines, thereby reducing the reliance on traditional chemical reagents.

Another area of intense investigation is the development of catalytic C-H activation/functionalization strategies. These methods aim to directly convert abundant and unreactive C-H bonds into new chemical bonds, offering a more atom-economical and step-efficient approach to complex molecule synthesis. For the synthesis of 3-(5-Fluoro-2-methoxyphenyl)morpholine, this could involve the direct arylation of a morpholine precursor, bypassing the need for pre-functionalized starting materials.

Furthermore, there is a growing interest in photoredox catalysis , which utilizes visible light to initiate chemical reactions. This approach offers a mild and environmentally friendly alternative to traditional synthetic methods that often require high temperatures and stoichiometric reagents. The application of photoredox catalysis to the synthesis of 3-aryl-morpholines could lead to the development of more sustainable and efficient manufacturing processes.

Synthetic MethodologyKey Advantages
BiocatalysisHigh selectivity, mild reaction conditions, reduced environmental impact.
C-H ActivationAtom economy, step efficiency, use of readily available starting materials.
Photoredox CatalysisMild reaction conditions, use of visible light as a renewable energy source.

Integration with Automated Synthesis and Flow Chemistry Techniques

The integration of automated synthesis and flow chemistry techniques is poised to revolutionize the way 3-(5-Fluoro-2-methoxyphenyl)morpholine and its derivatives are produced. Automated synthesis platforms , often referred to as "synthesis robots," can perform complex multi-step syntheses with high precision and reproducibility, enabling the rapid generation of compound libraries for screening and optimization. acs.org High-throughput chemistry using robotics has already been successfully employed for the production of large libraries of diverse morpholine derivatives. acs.org

Flow chemistry , where reactions are carried out in a continuous stream rather than in a batch reactor, offers several advantages over traditional batch processing. These include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the ability to perform reactions that are difficult or hazardous to conduct in batch. youtube.com The application of flow chemistry to the synthesis of 3-aryl-morpholines could lead to more efficient, scalable, and safer manufacturing processes. For instance, hazardous intermediates can be generated and consumed in situ, minimizing the risks associated with their handling and storage.

The combination of automated synthesis and flow chemistry provides a powerful platform for the rapid optimization of reaction conditions and the on-demand synthesis of chemical compounds. This integrated approach is expected to significantly accelerate the discovery and development of new morpholine-based drugs and other valuable chemical products.

Application of Machine Learning and AI in Compound Design and Reaction Prediction

The application of machine learning (ML) and artificial intelligence (AI) is rapidly transforming the landscape of chemical synthesis and drug discovery. These powerful computational tools are being used to design novel molecules with desired properties, predict the outcomes of chemical reactions, and even propose new synthetic routes. researchgate.netlongdom.org

In the context of 3-(5-Fluoro-2-methoxyphenyl)morpholine, AI algorithms can be trained on vast datasets of known chemical reactions to predict the optimal conditions for its synthesis or to identify novel and more efficient synthetic pathways. nih.govRetrosynthesis prediction tools , powered by AI, can analyze the structure of a target molecule and propose a step-by-step synthetic plan, starting from commercially available precursors. mt.comadragos-pharma.com This can significantly reduce the time and effort required for synthetic route design.

Furthermore, machine learning models can be used to predict the biological activity and pharmacokinetic properties of novel morpholine-containing compounds, enabling the in silico design of molecules with improved therapeutic potential. By analyzing the structure-activity relationships of existing compounds, these models can identify key structural features that are important for biological activity and guide the design of new and more potent drug candidates. The morpholine ring is recognized as a valuable pharmacophore in drug design due to its ability to improve solubility and membrane permeability. acs.org

AI/ML ApplicationDescription
Retrosynthesis PredictionAI algorithms propose synthetic routes for a target molecule. mt.comadragos-pharma.com
Reaction Outcome PredictionMachine learning models predict the products and yields of chemical reactions. nih.gov
De Novo Drug DesignAI generates novel molecular structures with desired biological activities.
Property PredictionMachine learning models predict the physicochemical and biological properties of molecules.

Development of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

The development of advanced spectroscopic probes for real-time reaction monitoring is crucial for understanding reaction mechanisms, optimizing process conditions, and ensuring the quality and consistency of chemical manufacturing. Process Analytical Technology (PAT) , a framework encouraged by regulatory agencies, emphasizes the use of in-process measurements to monitor and control manufacturing processes. mt.com

For the synthesis of 3-(5-Fluoro-2-methoxyphenyl)morpholine, in-situ spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy , Raman spectroscopy , and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. This allows for the precise control of critical process parameters, such as temperature, pressure, and reagent addition rates, leading to improved yields, purity, and batch-to-batch consistency.

The development of novel spectroscopic probes with enhanced sensitivity and selectivity will further advance the ability to monitor complex chemical reactions in real time. For example, the use of fiber-optic probes allows for the direct insertion of spectroscopic sensors into reaction vessels, enabling non-invasive and continuous monitoring of the reaction progress. The data generated from these in-situ measurements can be used to build kinetic models of the reaction, providing a deeper understanding of the underlying reaction mechanism.

Design of Next-Generation Morpholine-Containing Scaffolds for Diverse Chemical Applications

Building upon the versatile and privileged nature of the morpholine scaffold, researchers are actively engaged in the design and synthesis of next-generation morpholine-containing structures with diverse and tailored chemical applications. These efforts are driven by the need for novel molecular architectures in areas such as drug discovery, materials science, and catalysis.

One area of focus is the development of conformationally constrained morpholine analogues . By introducing steric or electronic constraints into the morpholine ring, chemists can control the three-dimensional shape of the molecule and enhance its binding affinity and selectivity for a specific biological target. This approach has been successfully used to develop potent and selective inhibitors of various enzymes and receptors.

Another emerging trend is the incorporation of the morpholine moiety into more complex and three-dimensional scaffolds . These sp³-rich structures are of great interest in drug discovery as they can provide access to novel chemical space and lead to compounds with improved pharmacokinetic properties. The synthesis of spirocyclic and bridged morpholine derivatives is being actively pursued to create novel molecular frameworks with unique biological activities.

Q & A

Q. What are the optimal synthetic routes for 3-(5-Fluoro-2-methoxyphenyl)morpholine, and how do reaction conditions influence yield and purity?

Answer: The synthesis of aryl-substituted morpholines typically involves multi-step reactions. A common approach includes:

  • Nucleophilic substitution : Reacting 5-fluoro-2-methoxyphenylamine with ethylene oxide under basic conditions (e.g., NaOH) to form the morpholine ring .
  • Coupling reactions : Palladium-catalyzed Suzuki-Miyaura coupling to introduce aryl groups, though copper complexes may also be used for cost efficiency .

Q. Critical parameters :

ParameterOptimal RangeImpact on Yield/Purity
SolventDichloromethane or ethanolHigher polarity improves solubility of intermediates
Temperature60–80°CAvoids decomposition of fluorinated intermediates
Catalyst loading2–5 mol% PdExcess catalyst increases impurity formation

Yield and purity are verified via HPLC (>95% purity) and NMR (absence of unreacted amine peaks) .

Q. How can researchers confirm the structural identity of 3-(5-Fluoro-2-methoxyphenyl)morpholine?

Answer: Use a combination of spectroscopic and crystallographic methods:

  • NMR : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., fluorine-induced splitting in aromatic regions) .
  • X-ray crystallography : Resolves bond lengths/angles, critical for validating the morpholine ring geometry and aryl group orientation .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 251.1) .

Q. Example NMR data :

  • 1^1H NMR (CDCl3_3): δ 6.8–7.2 (aromatic H), δ 3.7–4.1 (morpholine OCH2_2), δ 3.8 (OCH3_3) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for fluorinated morpholine derivatives?

Answer: Discrepancies often arise from:

  • Solubility differences : Fluorinated compounds may aggregate in aqueous buffers, reducing apparent activity. Use DMSO concentrations <1% and confirm solubility via dynamic light scattering .
  • Metabolic instability : The morpholine ring can undergo oxidation in vitro. Stabilize with cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) during assays .

Case study : Conflicting IC50_{50} values for kinase inhibition (e.g., 0.5 μM vs. 5 μM) were traced to assay pH variations affecting fluorine’s electron-withdrawing effects .

Q. How can computational modeling predict the interaction of 3-(5-Fluoro-2-methoxyphenyl)morpholine with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., myeloperoxidase) with fluorophenyl groups occupying hydrophobic pockets .
  • QSAR models : Correlate substituent electronegativity (e.g., fluorine vs. methoxy) with activity. Fluorine’s -I effect enhances binding to electron-rich active sites .

Validation : Compare docking scores with experimental IC50_{50} values. A root-mean-square deviation (RMSD) <2 Å confirms reliable predictions .

Q. What in vitro assays are most suitable for evaluating the compound’s pharmacokinetic properties?

Answer:

  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
  • Plasma protein binding : Use equilibrium dialysis; fluorinated analogs typically show 80–90% binding due to hydrophobic interactions .
  • Permeability : Caco-2 cell monolayer assays (Papp_{app} >1 × 106^{-6} cm/s indicates good absorption) .

Q. Key findings :

PropertyResultImplication
t1/2_{1/2} in microsomes45 minModerate stability; may require prodrug design
Plasma protein binding85%High distribution to tissues

Future Directions

Q. What are underexplored applications of 3-(5-Fluoro-2-methoxyphenyl)morpholine in targeted drug delivery?

Answer:

  • Prodrug activation : Attach cleavable linkers (e.g., esterase-sensitive groups) to enhance tumor-selective release .
  • Nanoparticle conjugation : Use PEGylated liposomes to improve solubility and reduce renal clearance .

Challenges : Balancing fluorine’s lipophilicity with aqueous compatibility requires iterative formulation testing.

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